molecular formula C3H12Cl3N3 B12936908 1,3,5-Triazinane trihydrochloride

1,3,5-Triazinane trihydrochloride

Cat. No.: B12936908
M. Wt: 196.50 g/mol
InChI Key: PJJXXVSPEDBLLN-UHFFFAOYSA-N
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Description

1,3,5-Triazinane trihydrochloride is a chemical compound with the molecular formula C3H12Cl3N3 and a molecular weight of 196.51 g/mol . It features a fully saturated six-membered ring (triazinane) core, which serves as a versatile hydrogenated counterpart to the aromatic 1,3,5-triazine scaffold. The 1,3,5-triazine structure is a privileged scaffold in medicinal chemistry and drug discovery, known for its diverse biological activities . Researchers value this compound as a synthetic intermediate or building block for developing novel molecules with potential pharmacological properties. Derivatives based on the 1,3,5-triazine core have shown significant promise in areas such as anticancer research, particularly against colorectal cancer cell lines, and as inhibitors for targets relevant to neurodegenerative diseases like Alzheimer's . Furthermore, 1,3,5-triazine derivatives have been investigated as ligands for adenosine receptors, indicating potential for developing antitumor agents . The trihydrochloride salt form enhances the compound's solubility, facilitating its use in various experimental applications and chemical syntheses. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C3H12Cl3N3

Molecular Weight

196.50 g/mol

IUPAC Name

1,3,5-triazinane;trihydrochloride

InChI

InChI=1S/C3H9N3.3ClH/c1-4-2-6-3-5-1;;;/h4-6H,1-3H2;3*1H

InChI Key

PJJXXVSPEDBLLN-UHFFFAOYSA-N

Canonical SMILES

C1NCNCN1.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Preparation via Substitution on Cyanuric Chloride

One of the most established methods for preparing 1,3,5-Triazinane trihydrochloride involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with substituted aromatic amines, particularly p-phenylenediamine derivatives. This method is well-documented in patent literature and research articles.

Process Overview:

  • A molar equivalent of cyanuric chloride is added as a powder to a solution containing at least three moles of substituted p-phenylenediamine in a suitable solvent such as isopropanol.
  • The reaction is initially conducted at ambient temperature with cooling to control the exothermic displacement of the first two chlorine atoms.
  • The reaction mixture is then heated to 60–80 °C for 4–5 hours to complete the displacement of the third chlorine atom.
  • The basicity of the substituted phenylenediamine facilitates the formation of the hydrohalide salt directly from the displaced chlorine atoms, enabling the isolation of the trihydrochloride salt and serving as a purification step.

Key Features:

  • The reaction proceeds via stepwise nucleophilic aromatic substitution on the cyanuric chloride ring.
  • The formation of the trihydrochloride salt is unique because the displaced halogen atoms form hydrochloric acid in situ, which protonates the amine groups.
  • This method yields the 2,4,6-tris-(substituted-p-phenylenediamino)-1,3,5-triazine trihydrochloride with high purity.
Step Conditions Description
1 Ambient temperature, cooling Addition of cyanuric chloride to amine solution; rapid displacement of first two Cl atoms
2 60–80 °C, 4–5 hours Completion of third Cl displacement
3 Isolation Formation and isolation of trihydrochloride salt

Cyclotrimerization of Cyanide Compounds

Another industrially relevant method for synthesizing 1,3,5-triazine derivatives, which can be adapted for triazinane trihydrochloride, is the cyclotrimerization of nitrile compounds under acidic or basic catalysis.

Process Details:

  • Cyanide-containing compounds undergo cyclotrimerization to form the 1,3,5-triazine ring.
  • The reaction can be catalyzed by acids such as hydrogen chloride or bases like sodium hydroxide.
  • Yields vary depending on the substrate and conditions, with hydrogen cyanide cyclotrimerization in the presence of hydrogen chloride yielding 55–60%.
  • The process involves intermediate formation of imidic esters and can be conducted in primary alcohol solvents under pressure.
Catalyst/Condition Temperature (°C) Pressure (atm) Yield (%) Notes
NaOH 80 Vacuum (0.02) 10 Base-catalyzed cyclotrimerization
Hydrogen chloride (HCl) 150–250 0.01 55–60 Acid-catalyzed cyclotrimerization

This method is more general for 1,3,5-triazine synthesis and may require further functionalization to obtain the trihydrochloride salt form.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield/Purity Notes
Nucleophilic substitution on cyanuric chloride Cyanuric chloride, substituted p-phenylenediamine Ambient to 80 °C, 4–5 h heating High purity trihydrochloride salt Direct formation of trihydrochloride salt; purification advantage
Cyclotrimerization of cyanides Hydrogen cyanide or substituted cyanides Acid/base catalysis, 80–250 °C, pressure 10–60% depending on conditions Industrially relevant; general triazine synthesis
Acylation and amide formation Triethyl triazine tricarboxylate, oxalyl chloride, amines Room temperature to 70 °C, overnight stirring Moderate yields (~50%) Produces triazine amides; adaptable for derivatives

Detailed Research Findings

  • The substitution method on cyanuric chloride is favored for its directness and ability to isolate the trihydrochloride salt without additional acidification steps.
  • The basicity of the amine nucleophile plays a crucial role in capturing the displaced halogen as hydrochloric acid, facilitating salt formation and purification.
  • Cyclotrimerization methods, while effective for producing the triazine ring, often require further steps to obtain the trihydrochloride salt and may have lower yields.
  • Functionalization of the triazine ring via acylation and amide formation expands the chemical space but is less direct for preparing the trihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazinane trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler amine compounds.

    Substitution: The nitrogen atoms in the triazinane ring can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Various electrophiles can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

1,3,5-Triazinane trihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex nitrogen-containing heterocycles.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1,3,5-triazinane trihydrochloride involves its interaction with various molecular targets. The nitrogen atoms in the triazinane ring can form hydrogen bonds and coordinate with metal ions, making it useful in catalysis and coordination chemistry. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine)

  • Structure : Aromatic triazine ring with three chlorine substituents.
  • Reactivity : Highly electrophilic due to electron-withdrawing Cl groups, enabling nucleophilic substitutions in organic synthesis (e.g., peptide coupling, polymer production) .
  • Applications : Widely used as a reagent for introducing triazine scaffolds into molecules .

1,5-Dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione

  • Structure : Saturated triazinane core with methyl, thioxo, and fluorinated benzoxazine substituents.
  • Applications : Patented as a pharmaceutical composition, likely targeting enzymatic pathways or receptors .

1,3,5-Triazinane Trihydrochloride

  • Structure : Saturated triazinane ring with three protonated amine groups (NH·HCl).
  • Reactivity: Acts as a strong acid donor (HCl source) and may participate in hydrogen bonding or salt formation.
  • Applications : Hypothesized uses include acid catalysis, buffer systems, or intermediates in drug synthesis.

Research Findings and Patent Analysis

  • Cyanuric Chloride : Haval (2006) highlights its versatility in combinatorial chemistry, enabling rapid diversification of triazine-based libraries .
  • Patented Compound : The 2016 European patent emphasizes the compound’s structural complexity for tailored bioactivity, likely in oncology or inflammation .
  • Triazinane Trihydrochloride : While direct studies are absent, its structural kinship to the above compounds implies utility in niche synthetic or medicinal contexts.

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